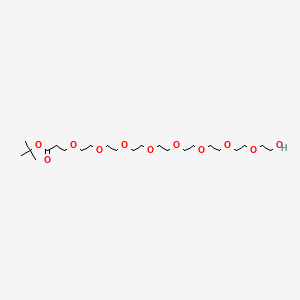

Hydroxy-PEG8-t-butyl ester

Übersicht

Beschreibung

Hydroxy-PEG8-t-butyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl-protected carboxyl group can be deprotected under acidic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxy-PEG8-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and t-butyl ester. The hydroxyl group on the PEG chain is reacted with t-butyl ester under controlled conditions to form the final product. The reaction typically involves the use of solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) and is carried out at specific temperatures to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the purity and quality of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy-PEG8-t-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted PEG derivatives

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Hydroxy-PEG8-t-butyl ester is instrumental in improving the solubility and bioavailability of poorly soluble drugs. By conjugating with therapeutic agents, it enhances pharmacokinetics and reduces immunogenicity, leading to more effective medication formulations. This compound serves as a linker in drug conjugates, facilitating targeted delivery systems that optimize therapeutic outcomes while minimizing side effects .

Case Study: Doxorubicin Conjugation

A study demonstrated that conjugating doxorubicin with this compound resulted in enhanced stability and reduced clearance rates compared to the free drug. This modification significantly improved the drug's therapeutic efficacy while reducing systemic toxicity.

Bioconjugation Chemistry

In bioconjugation, this compound acts as a critical link connecting biomolecules such as proteins and antibodies to various surfaces or molecular partners. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, enabling the creation of complex biomolecular constructs. This application is vital for developing advanced biopharmaceuticals and diagnostic tools that require enhanced solubility and stability .

Case Study: Antibody Conjugates

Research has shown that using this compound to link antigens to carrier proteins significantly increases immunogenic responses in vaccine formulations. This approach enhances the stability and efficacy of vaccine components through effective bioconjugation.

Surface Modification

This compound is employed in modifying the surfaces of nanoparticles and medical devices to improve biocompatibility and reduce nonspecific protein adhesion. By creating a hydrophilic shield on surfaces, it minimizes adverse immune reactions and prolongs the operational lifespan of biomedical implants. This property is particularly beneficial in tissue engineering and implantable medical devices .

Protein Stabilization

The compound plays a crucial role in enhancing the stability of proteins and enzymes under various conditions. PEGylation with this compound protects proteins from degradation, aggregation, and denaturation, thus extending their shelf life and functional attributes. This stabilization is essential for developing reliable enzyme formulations used in pharmaceutical and biotechnological applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other PEG derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Acid-PEG14-t-butyl ester | Contains carboxylic acid group | Directly involved in amide bond formation |

| Hydroxy-PEG14-t-butyl ester | Contains hydroxyl group | Useful for PROTAC synthesis |

| Azido-PEG6-t-butyl ester | Shorter PEG chain (six units) | Higher reactivity due to shorter chain length |

Wirkmechanismus

The mechanism of action of Hydroxy-PEG8-t-butyl ester involves its ability to increase the solubility and stability of molecules to which it is attached. The PEG spacer provides a hydrophilic environment, while the hydroxyl and t-butyl ester groups enable further chemical modifications. This allows for the creation of tailored molecules with specific properties for various applications .

Vergleich Mit ähnlichen Verbindungen

Hydroxy-PEG8-t-butyl ester can be compared with other PEG derivatives such as:

- Hydroxy-PEG4-t-butyl ester

- Hydroxy-PEG6-t-butyl ester

- Methoxy-PEG8-t-butyl ester

These compounds share similar properties but differ in the length of the PEG chain or the functional groups attached. This compound is unique due to its specific PEG chain length and the presence of both hydroxyl and t-butyl ester groups, which provide distinct advantages in terms of solubility and reactivity .

Biologische Aktivität

Hydroxy-PEG8-t-butyl ester, a polyethylene glycol (PEG) derivative, is recognized for its significant role in drug development and delivery systems. This compound, characterized by its hydroxy group and t-butyl ester functionality, demonstrates a range of biological activities that enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This article explores the biological activity of this compound, supported by various research findings and case studies.

- Molecular Formula : C23H46O11

- Molecular Weight : 498.6 g/mol

- CAS Number : 1334177-84-2

- Purity : ≥95%

- Functional Groups : Hydroxyl (OH) and Carboxylic Acid (COOH)

- Storage Conditions : -20 °C

This compound functions primarily through PEGylation , a process where PEG chains are covalently attached to drugs or proteins. This modification offers several advantages:

- Increased Solubility : Enhances the solubility of poorly soluble drugs.

- Reduced Immunogenicity : Lowers the immune response against therapeutic proteins.

- Extended Half-life : Prolongs the duration of action of drugs in circulation.

- Targeted Delivery : Improves specificity towards target tissues or cells.

Antitumor Activity

Recent studies have highlighted the potential of this compound in developing antibody-drug conjugates (ADCs) targeting cancer cells. A notable study demonstrated that ADCs utilizing a PEG8-bisglucamine scaffold exhibited robust anti-tumor activity in preclinical models. The incorporation of this compound as a linker improved both stability and pharmacokinetics, leading to enhanced efficacy against tumors while minimizing systemic toxicity .

Case Studies

-

STING Agonist Platform :

- Research focused on a STING (Stimulator of Interferon Genes) agonist platform utilizing this compound showed promising results in enhancing anti-tumor responses. The study indicated that ADCs with this PEG linker achieved significant tumor reduction in vivo, showcasing its potential as an effective therapeutic strategy .

-

Breast Cancer Cell Lines :

- In vitro evaluations on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) revealed that compounds modified with t-butyl esters exhibited moderate inhibition of cell growth, suggesting potential applications in breast cancer treatment . The study highlighted that while these compounds were less potent than established treatments like tamoxifen, they still demonstrated significant biological activity.

Pharmacokinetic Properties

This compound has been shown to improve the pharmacokinetic profiles of conjugated drugs:

| Parameter | Value |

|---|---|

| Clearance Rate (CL) | 29.4 mL/min/kg |

| Volume of Distribution | 4.6 L/kg |

| Terminal Half-life | 0.80 hours |

| Bioavailability | 66% after intraperitoneal dose |

These properties indicate that drugs conjugated with this compound can achieve effective concentrations in target tissues while maintaining favorable clearance rates .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O11/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h24H,4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRDLMWBCQQRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.